molecular formula C6H5NO2S B1376100 5-Formylthiophene-3-carboxamide CAS No. 1384430-06-1

5-Formylthiophene-3-carboxamide

Cat. No. B1376100
CAS RN: 1384430-06-1
M. Wt: 155.18 g/mol
InChI Key: WJJFUQBSWQDKHS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5-Formylthiophene-3-carboxamide and similar compounds often involves the use of acyl chlorides and heterocyclic amine derivatives . For instance, the synthesis of 4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide involved three successive direct lithiations and a bromination reaction starting from thiophene .


Molecular Structure Analysis

The molecular weight of this compound is 155.18 . Its IUPAC name is 5-formyl-3-thiophenecarboxamide and its InChI code is 1S/C6H5NO2S/c7-6(9)4-1-5(2-8)10-3-4/h1-3H, (H2,7,9) .


Physical And Chemical Properties Analysis

This compound is a colorless, volatile liquid with a distinctive odor. It has a molecular weight of 155.18 and is stored at room temperature .

Scientific Research Applications

Synthesis and Bioactivity

  • Synthesis of Nitrothiophenes for Radiosensitization and Cytotoxins : A study synthesized a series of nitrothiophene-5-carboxamides and evaluated them as radiosensitizers and bioreductively activated cytotoxins for hypoxic mammalian cells. The compounds with strong tertiary amine bases or oxiranes in the side chain showed potent radiosensitizing properties (Threadgill et al., 1991).

  • Development of Arylazothiazole Disperse Dyes for Polyester Fibers : Novel heterocyclic aryl monoazo organic compounds were synthesized, including derivatives of thiophene carboxamide. These compounds exhibited significant antioxidant, antitumor, and antimicrobial activities, suggesting potential applications in creating sterile or biologically active fabrics (Khalifa et al., 2015).

  • Synthesis of Antimicrobial Compounds : A research synthesized 3-(4-arylthieno[2,3-d]pyrimidin-2-yl)-2H-chromen-2-ones, exhibiting antimicrobial activity against various pathogens, including Staphylococcus aureus. The study highlighted the potential for these compounds in medicinal applications (Vlasov et al., 2018).

  • Preparation of 5-Amino-4-cyano-N-(cyclopropylcarbamoyl)-3-aryl-2,3-dihydrothiophene-2-carboxamide Derivatives : A research presented an efficient method for synthesizing these derivatives without using catalysts, indicating potential for simplified production processes in pharmaceuticals (Gao et al., 2013).

properties

IUPAC Name

5-formylthiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO2S/c7-6(9)4-1-5(2-8)10-3-4/h1-3H,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJJFUQBSWQDKHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1C(=O)N)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1384430-06-1
Record name 5-formylthiophene-3-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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